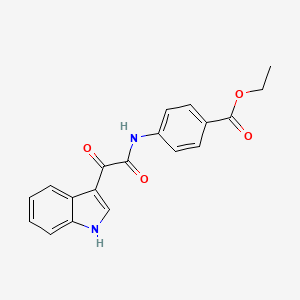

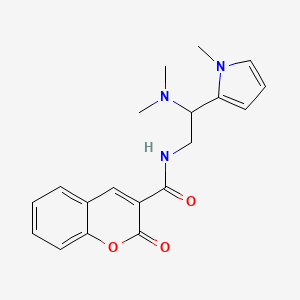

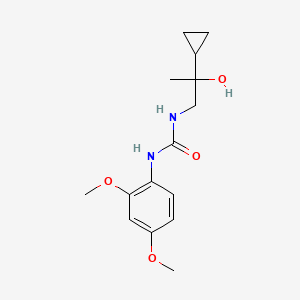

ethyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate, also known as EAI, is a synthetic compound that has been extensively studied for its potential application in scientific research. It is a small molecule inhibitor that specifically targets the activity of epidermal growth factor receptor (EGFR) and has shown promising results in preclinical studies.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

Ethyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate: is a compound that has potential applications in the synthesis of pharmaceuticals. Its structure suggests it could be useful in the development of drugs that target neurological pathways, given the presence of the indole moiety, which is prevalent in many compounds with central nervous system activity .

Anti-Inflammatory Agents

The indole component of the molecule is structurally similar to that of tryptamine, which is known for its vast array of biological activities, including anti-inflammatory properties . This suggests that ethyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate could be used in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Analgesic Drug Development

Given the structural similarities to compounds with analgesic properties, this chemical could be a precursor in the synthesis of pain-relief medications. The indole ring system is a common feature in molecules that interact with receptors in the brain to modulate pain perception .

Antipyretic Applications

The compound’s potential to be developed into drugs with antipyretic effects is also notable. Indole derivatives have been used in the synthesis of medications that can reduce fever, and this compound could serve as a starting point for such developments .

Organic Synthesis

In organic chemistry, this compound could be used as a building block for the synthesis of complex molecules. Its reactive sites make it a versatile reagent for forming bonds with various functional groups, leading to a wide range of organic compounds .

Sensor Development

The unique structure of ethyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate may allow it to act as a sensor or receptor molecule. Indole derivatives have been used to develop sensors for detecting ions and molecules, which could have applications in environmental monitoring or diagnostics .

Propriétés

IUPAC Name |

ethyl 4-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-2-25-19(24)12-7-9-13(10-8-12)21-18(23)17(22)15-11-20-16-6-4-3-5-14(15)16/h3-11,20H,2H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPBDAYEIOYRFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[2-(1H-indol-3-YL)-2-oxoacetamido]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylbenzamide](/img/structure/B2582257.png)

![5-chloro-N-cyclopropyl-N-[(4-methylphenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2582258.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2582266.png)

![2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2582267.png)

![[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2582274.png)

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2582280.png)